N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

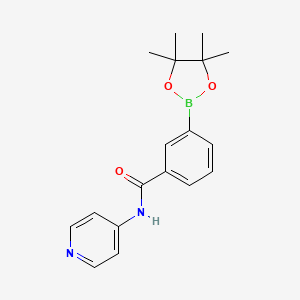

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. Its structure comprises a benzamide core substituted at the meta-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and an N-pyridin-4-yl substituent.

Properties

Molecular Formula |

C18H21BN2O3 |

|---|---|

Molecular Weight |

324.2 g/mol |

IUPAC Name |

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-7-5-6-13(12-14)16(22)21-15-8-10-20-11-9-15/h5-12H,1-4H3,(H,20,21,22) |

InChI Key |

SOXJLCMBVOECKF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A common route to obtain 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives involves palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source.

| Parameter | Details |

|---|---|

| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex (Pd(dppf)Cl2·DCM) |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 95 °C |

| Reaction Time | Overnight (approximately 12-16 hours) |

| Atmosphere | Nitrogen (degassed conditions) |

| Yield | Approx. 79% |

Experimental Procedure Summary:

A mixture of the aryl halide precursor (e.g., 4-chlorobenzamide), bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, potassium acetate, and 1,4-dioxane is degassed and stirred under nitrogen at 95 °C overnight. After completion, the reaction mixture is filtered, concentrated, and purified by silica gel column chromatography to afford the boronate ester intermediate as a yellow solid with high yield.

Amidation of Boronic Acid Pinacol Ester Derivatives

Following the formation of the boronate ester intermediate, amidation can be performed to install the pyridin-4-yl amide moiety.

| Parameter | Details |

|---|---|

| Coupling Reagents | 1-Ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDCI), Benzotriazol-1-ol (HOBt) |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (20 °C) |

| Reaction Time | 3 hours |

| Yield | Approx. 45% |

Experimental Procedure Summary:

The boronic acid pinacol ester derivative of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is reacted with ammonia in the presence of EDCI, HOBt, and triethylamine in dichloromethane at room temperature. The reaction mixture is stirred for 3 hours, filtered, and concentrated. The residue is purified by column chromatography to yield the benzamide product as a yellow solid.

Nickel-Catalyzed Borylation Using Trimethylsilane Derivatives

An alternative method employs nickel catalysis with (2,2,2-trifluoroethoxy)trimethylsilane and cesium fluoride as additives to achieve borylation.

| Parameter | Details |

|---|---|

| Catalyst | Dichlorobis(trimethylphosphine)nickel |

| Boron Source | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivative |

| Additives | (2,2,2-Trifluoroethoxy)trimethylsilane, Cesium fluoride |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

| Atmosphere | Argon (inert atmosphere) |

| Yield | Approx. 75% |

Experimental Procedure Summary:

Under argon, the nickel catalyst, aryl chloride precursor, cesium fluoride, boronate ester precursor, and trimethylsilane derivative are combined in 1,4-dioxane and sealed in a tube. The mixture is stirred at 100 °C for 12 hours. After cooling, ammonium chloride solution is added, and extraction with ethyl acetate is performed. The organic phase is concentrated and purified by silica gel chromatography to yield the boronate ester as a white solid.

Cross-Coupling Strategies for Pyridinyl Substitution

To install the pyridin-4-yl group on the benzamide scaffold, Suzuki-Miyaura cross-coupling is frequently employed, using the boronate ester intermediate and a halogenated pyridine derivative.

| Parameter | Details |

|---|---|

| Catalyst | Palladium dibenzylideneacetone complex |

| Ligand | XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) |

| Base | Cesium carbonate |

| Solvent | Cyclopentyl methyl ether (CPME) and water mixture |

| Temperature | Room temperature to 80 °C |

| Reaction Time | Several hours (varies) |

| Yield | 47% to 72% depending on substrate |

Experimental Procedure Summary:

The boronate ester intermediate is coupled with a halogenated pyridine derivative in the presence of palladium catalyst, XantPhos ligand, and cesium carbonate base in a CPME/water solvent mixture. The reaction mixture is stirred, and the product is isolated by chromatographic purification. This method is effective for the synthesis of pyridinyl-substituted benzamides.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents and Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Palladium-catalyzed borylation of aryl halide | Pd(dppf)Cl2·DCM, B2Pin2, KOAc, 1,4-dioxane | 95 °C, overnight, N2 atmosphere | 79 | High yield, common method |

| 2 | Amidation of boronate ester derivative | EDCI, HOBt, triethylamine, ammonia, DCM | 20 °C, 3 hours | 45 | Moderate yield, mild conditions |

| 3 | Nickel-catalyzed borylation with silane | Ni(PMe3)2Cl2, CsF, (2,2,2-trifluoroethoxy)trimethylsilane, 1,4-dioxane | 100 °C, 12 h, argon atmosphere | 75 | Alternative to Pd catalysis |

| 4 | Suzuki-Miyaura cross-coupling for pyridinyl group | Pd(dba)2, XantPhos, Cs2CO3, CPME/H2O | RT to 80 °C, several hours | 47–72 | Effective for installing pyridinyl moiety |

Research Findings and Notes

The palladium-catalyzed borylation using Pd(dppf)Cl2·DCM and bis(pinacolato)diboron is the most commonly reported and reliable method for preparing the boronate ester intermediate with high yield and purity.

Amidation using carbodiimide coupling reagents (EDCI) and additives such as HOBt allows for efficient conversion of boronic acid pinacol esters to benzamide derivatives, though yields tend to be moderate.

Nickel catalysis offers an alternative borylation pathway with comparable yields, employing trimethylsilane derivatives and cesium fluoride under inert atmosphere, which may be advantageous in certain synthetic contexts.

Suzuki-Miyaura cross-coupling with halogenated pyridine derivatives is an effective strategy to introduce the pyridin-4-yl group, with yields influenced by catalyst, ligand, and solvent choice.

Purification typically involves silica gel column chromatography with solvent gradients such as hexane:chloroform:ethyl acetate or dichloromethane:methanol mixtures, ensuring isolation of high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, pyridines, and boronic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: The compound is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues, emphasizing variations in substituents and their implications:

Physicochemical Properties

Commercial Availability and Suppliers

Several analogues are commercially available:

Biological Activity

N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound characterized by a unique structure that integrates a pyridine ring and a dioxaborolane moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Despite limited direct studies on its biological activity, related compounds have been explored extensively.

- Molecular Formula : C₁₉H₂₃BN₂O₃

- Molecular Weight : 338.2 g/mol

- CAS Number : 864759-38-6

The compound features a benzamide group linked to a pyridine and a dioxaborolane, which influences its reactivity and potential applications in synthetic and medicinal chemistry.

Biological Activity Overview

While specific biological activity data for this compound is sparse, compounds with similar dioxaborolane structures have demonstrated various pharmacological properties. Notably:

- Antitumor Activity : Dioxaborolanes have been associated with antitumor effects. For example, some derivatives have shown cytotoxicity against cancer cell lines.

- Antibacterial Properties : Certain compounds containing dioxaborolane moieties exhibit antibacterial effects against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to this compound often depends on structural modifications. For instance:

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Antitumor | 0.34 | Inhibits CYP3A4 |

| Compound B | Antibacterial | 0.064 | Improved solubility |

| Compound C | Antiparasitic | 0.025 | High potency |

1. Antitumor Activity

A study investigated the antitumor potential of related dioxaborolane compounds against various cancer cell lines. The results indicated that modifications to the dioxaborolane structure could enhance cytotoxicity.

2. Antibacterial Activity

Research on dioxaborolane derivatives revealed that certain substitutions improved antibacterial activity against Gram-positive bacteria. These findings suggest that similar modifications could be beneficial for enhancing the biological properties of this compound.

Future Research Directions

Further studies are needed to elucidate the specific biological properties of this compound. Key areas for exploration include:

- In Vitro and In Vivo Studies : Conducting comprehensive assays to evaluate cytotoxicity and pharmacokinetics.

- Mechanism of Action : Investigating the molecular pathways influenced by this compound.

- Structural Optimization : Exploring how different substituents affect biological activity and stability.

Q & A

Q. What are the standard synthetic routes for N-pyridin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety as a key functional group. A general approach involves:

- Step 1: Preparation of the boronate ester precursor (e.g., 3-bromo-N-pyridin-4-ylbenzamide) .

- Step 2: Palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., Pd(PPh₃)₄, K₂CO₃, in dioxane/water at 80–100°C) .

- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Critical considerations : Steric hindrance from the tetramethyl groups may necessitate extended reaction times or elevated temperatures. Monitor reaction progress via TLC or LC-MS.

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural proof, particularly for verifying boronate ester geometry and pyridinyl orientation .

- NMR spectroscopy : Key signals include:

- Mass spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., C₂₀H₂₄BN₂O₃).

Q. What are the primary research applications of this compound?

- Synthetic intermediate : Used in Suzuki couplings to construct biaryl systems for drug discovery (e.g., kinase inhibitors) .

- Proteolysis-targeting chimeras (PROTACs) : The pyridinyl group may serve as a ligand for E3 ubiquitin ligases, enabling targeted protein degradation studies .

Advanced Research Questions

Q. How can conflicting purity data from different synthesis batches be resolved?

Q. What strategies optimize reaction yields in sterically hindered Suzuki couplings?

- Catalyst selection : Bulky ligands (e.g., SPhos or XPhos) improve turnover in sterically demanding reactions .

- Solvent systems : Use toluene/EtOH (3:1) with Cs₂CO₃ for better solubility of aryl halides.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yields >80% .

Q. How can computational modeling predict the reactivity of this compound?

- Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The boronate ester’s B atom is electrophilic (f⁻ ≈ 0.15), while the pyridinyl N is nucleophilic (f⁺ ≈ 0.09) .

- Molecular docking : Simulate interactions with protein targets (e.g., kinases) using AutoDock Vina; focus on hydrogen bonding with the pyridinyl group .

Q. What are the challenges in characterizing by-products from its synthesis?

- Common by-products :

- Deboronation : Detect via ¹¹B NMR (loss of δ 30 ppm signal) or LC-MS (M–Bpin + H₂O adducts).

- Homocoupling : Formed via oxidative side reactions; identified by dimer mass (2M–H₂).

- Mitigation : Use degassed solvents and strict inert conditions. Add radical scavengers (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.